molecular formula C18H17N3O3 B7708052 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-methylphenyl)acetamide

2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-methylphenyl)acetamide

Cat. No.: B7708052
M. Wt: 323.3 g/mol
InChI Key: SIGFPQHGYTVYRR-UHFFFAOYSA-N
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Description

2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-methylphenyl)acetamide is a complex organic compound that features a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-methylphenyl)acetamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-methylphenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions could produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, 1,2,4-oxadiazole derivatives are known to inhibit human carbonic anhydrase isoforms, which are related to cancer therapy . The binding typically occurs through anchoring to specific amino acid residues in the active site of the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-methylphenyl)acetamide is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-7-3-5-9-15(12)20-17(22)11-23-16-10-6-4-8-14(16)18-19-13(2)21-24-18/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGFPQHGYTVYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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